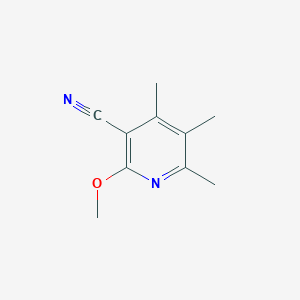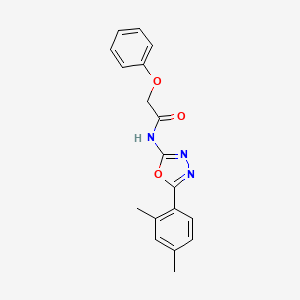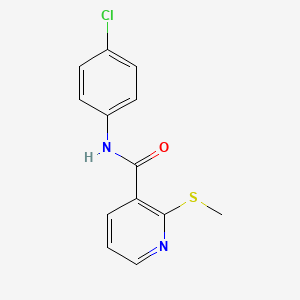
2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with methoxy and methyl groups, and a carbonitrile group . More detailed structural analysis may require advanced spectroscopic techniques.Scientific Research Applications
Applications in Material Science
Corrosion Inhibition Certain derivatives of pyridine, including compounds related to 2-Methoxy-4,5,6-trimethylpyridine-3-carbonitrile, have been studied for their corrosion inhibition properties. Pyrazolopyridine derivatives, for example, have been synthesized and evaluated for their effectiveness in protecting mild steel from corrosion in acidic environments (Ansari et al., 2015). Another study focused on pyranopyrazole derivatives as corrosion inhibitors, finding that the inhibitors were effective in reducing corrosion in a hydrochloric acid solution, with the adsorption of the inhibitors on the mild steel surface following Langmuir adsorption isotherm (Yadav et al., 2016).
Microbiological Activity
Antibacterial Properties Several studies have highlighted the antibacterial properties of compounds structurally similar to this compound. Compounds like 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives have shown noticeable bacteriostatic or tuberculostatic activity, highlighting the potential of these compounds in antimicrobial applications (Miszke et al., 2008). Novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives also displayed significant antimicrobial activity (Puthran et al., 2019).
Properties
IUPAC Name |
2-methoxy-4,5,6-trimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQKFPXBDJQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)OC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)



![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)

![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)

![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
